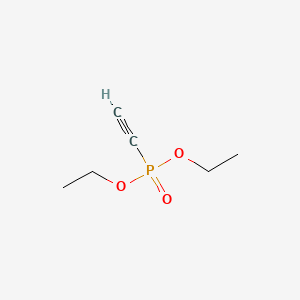

Diethyl ethynylphosphonate

Description

Context and Significance in Modern Organophosphorus Chemistry

Diethyl ethynylphosphonate serves as a versatile synthon, or synthetic building block, for the creation of more complex molecules. tandfonline.com Its importance in modern organophosphorus chemistry stems from the dual reactivity of the carbon-carbon triple bond and the phosphonate (B1237965) group. This allows for its participation in a wide array of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures.

The compound is particularly noted for its role in cycloaddition reactions. For instance, it can undergo [3+2] cycloaddition with various partners. Research has shown its reaction with aromatic nitrones to produce isoxazole (B147169) derivatives with excellent regioselectivity and stereoselectivity. researchgate.net Similarly, it can react with organic azides to form substituted pyrazolines. researchgate.net These types of reactions are fundamental in heterocyclic chemistry, providing routes to important structural motifs found in pharmaceuticals and materials science. The ability to form highly functionalized, stereochemically defined cyclic systems underscores the compound's significance. researchgate.net

Furthermore, this compound is a key substrate in cross-coupling reactions designed to form new carbon-carbon bonds. While direct coupling with aryl iodides under standard Sonogashira conditions has been reported to give low yields, alternative methods have been developed to overcome this challenge. tandfonline.com Researchers have successfully metalated this compound using reagents like ethylmagnesium bromide (EtMgBr) or tert-butyllithium (B1211817) (t-BuLi). The resulting lithium and magnesium derivatives can then be converted to a zinc analog. This zinc intermediate reacts efficiently with various aromatic iodides in the presence of a palladium catalyst to produce diethyl 1-alkynylphosphonates in good yields. tandfonline.com The development of these synthetic strategies has expanded the utility of this compound, making it a readily accessible precursor for a range of substituted alkynylphosphonates. tandfonline.com

Historical Development of Ethynylphosphonate Research

The study of ethynylphosphonates has evolved as synthetic methods in organic chemistry have advanced. A significant focus of early research was the development of efficient and high-yielding synthetic routes to these compounds. rsc.org The challenges associated with their preparation were highlighted by initial attempts to use palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which proved to be low-yielding for this compound itself due to competing side-reactions. tandfonline.com

A notable advancement in the field was the development of methods that circumvented these issues. One successful approach involved a metalation-transmetalation-coupling sequence. This strategy begins with the deprotonation of the terminal alkyne of this compound with a strong base, followed by the formation of a more reactive organozinc intermediate. tandfonline.com This intermediate was shown to couple effectively with aryl halides, providing a reliable pathway to the desired 1-alkynylphosphonates. tandfonline.com

Another key area of development involved the use of organosilicon chemistry. Research demonstrated the synthesis of ethynylphosphonate esters in high yields, with a di-isopropyl trimethylsilylethynylphosphonate intermediate undergoing a novel thermal rearrangement. rsc.org This process involved the loss of propene and the migration of the silicon atom from a carbon to an oxygen atom, showcasing innovative synthetic strategies within this class of compounds. rsc.org The continued refinement of synthetic protocols has been crucial for making this compound and its derivatives more accessible for broader applications in academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

4851-51-8 |

|---|---|

Molecular Formula |

C6H11O3P |

Molecular Weight |

162.12 g/mol |

IUPAC Name |

1-[ethoxy(ethynyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C6H11O3P/c1-4-8-10(7,6-3)9-5-2/h3H,4-5H2,1-2H3 |

InChI Key |

GMXXBEBLTQMGCL-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C#C)OCC |

Canonical SMILES |

CCOP(=O)(C#C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Ethynylphosphonate and Its Derivatives

Conventional Synthetic Pathways

Traditional methods for synthesizing diethyl ethynylphosphonate and related alkynylphosphonates have historically relied on phosphorylation strategies and the use of organometallic reagents.

Phosphorylation Strategies

The formation of the crucial phosphorus-carbon (P-C) bond in phosphonates is often achieved through reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions. The Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For instance, a general method for preparing certain phosphonates involves an Arbuzov reaction between a specific chloride and triethyl phosphite orgsyn.org. A well-documented industrial process for producing diethyl ethylphosphonate involves the catalytic rearrangement of triethyl phosphite at high temperatures (175°C to 185°C), a method that highlights the exothermic nature of the Arbuzov reaction google.com. Similarly, diethyl acetylphosphonate can be synthesized in high yield by reacting triethyl phosphate (B84403) with acetyl chloride prepchem.com.

The Michaelis-Becker reaction provides an alternative route, where a deprotonated dialkyl phosphite acts as a nucleophile. Diethyl phosphite, for example, can be deprotonated with a strong base like potassium tert-butoxide, and the resulting anion can be alkylated to form the P-C bond wikipedia.org.

Organometallic Reagent-Mediated Approaches

Organometallic chemistry offers powerful tools for the synthesis of this compound derivatives. A key strategy involves the metalation of a terminal alkyne followed by reaction with a phosphorus-containing electrophile, or the metalation of a pre-formed ethynylphosphonate.

One approach involves the reaction of the zirconocene–ethylene (B1197577) complex with diethyl chlorophosphate. This forms a zircono-ethylphosphonate intermediate, which can then be converted into a variety of functionalized ethylphosphonates rsc.org.

Another versatile method starts with this compound itself. It can be metalated using organometallic reagents such as ethylmagnesium bromide (EtMgBr) or tert-butyllithium (B1211817) (t-BuLi). The resulting magnesium or lithium derivatives can then react with electrophiles like trimethylsilyl (B98337) chloride (Me₃SiCl) tandfonline.com. The lithium intermediate is particularly useful as it allows for the synthesis of a zinc analog. This organozinc compound subsequently participates in palladium-catalyzed cross-coupling reactions with various aromatic iodides to produce diethyl 1-alkynylphosphonates in reasonable yields tandfonline.com. This circumvents the low yields often obtained in direct Sonogashira cross-coupling reactions between this compound and aromatic iodides, which are hampered by side reactions with the amine base tandfonline.com.

Sustainable and Green Chemistry Syntheses

In response to the environmental impact of traditional chemical processes, significant research has focused on developing more sustainable and "green" synthetic routes.

Mechanochemical Phosphorylation using Condensed Phosphates

A groundbreaking sustainable method for producing alkynyl phosphonates involves mechanochemistry. nih.gov This single-step, redox-neutral process uses a planetary ball mill to directly phosphorylate acetylides with condensed phosphates, such as polyphosphates. nih.govscispace.com This method is significant because it bypasses the use of hazardous and energy-intensive intermediates like white phosphorus (P₄). nih.govacs.org

In this solvent-free approach, a metallic acetylide (e.g., sodium carbide, Na₂C₂) is ground with a condensed phosphate. Research has shown that sodium pyrophosphate (Na₄P₂O₇) is the most effective phosphorylation reagent for this transformation, affording ethynyl (B1212043) phosphonate in an optimized yield of 63%. nih.govacs.orgresearchgate.net The resulting ethynyl phosphonate can be easily isolated as a triethylammonium (B8662869) salt through simple precipitation and recrystallization. nih.gov Other phosphate sources, including sodium triphosphate (Na₅P₃O₁₀) and even bioproduced polyphosphate, have also been shown to be viable reagents in this process. nih.govacs.orgresearchgate.net

Table 1: Mechanochemical Synthesis of Alkynyl Phosphonates

Environmentally Benign Alternatives to Traditional Methods

Beyond mechanochemistry, other green chemistry principles have been applied to phosphonate synthesis. These methods focus on using non-toxic, recyclable solvents and catalysts. For the synthesis of related benzyl (B1604629) phosphonates, a protocol has been developed using polyethylene (B3416737) glycol (PEG) as an environmentally friendly reaction medium combined with a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system. frontiersin.org PEG acts as both a solvent and a phase-transfer catalyst, allowing the reaction to proceed smoothly at room temperature while avoiding volatile and toxic organic solvents. frontiersin.org

Another green approach, used for synthesizing α-aminophosphonates, employs water as the solvent and aqueous hydrogen peroxide as a clean oxidant. researchgate.net This method highlights the potential for metal-free conditions and the use of benign reagents in phosphonate chemistry.

Derivatization of this compound

This compound is a versatile building block used in a variety of chemical transformations to create more complex molecules.

Its terminal alkyne functionality allows for several key reactions:

Oxidative Dimerization : Under Hay conditions, which typically involve a copper(I) chloride (CuCl) and TMEDA catalyst in the presence of air, this compound undergoes oxidative coupling to form the symmetrical 1,3-butadiyne-1,4-diyl-bis(phosphonate) in high yield. tandfonline.com

Cycloaddition Reactions : It is a valuable reactant in cycloaddition chemistry. A notable application is the Kinugasa reaction, where it reacts with various aldonitrones at room temperature. scispace.comresearchgate.net This [3+2] cycloaddition provides a direct route to 3-phosphonylated β-lactams, yielding the trans-isomer exclusively. researchgate.net It also participates in [3+2] cycloadditions with other partners, such as N-protected 'diazoproline'. nih.gov

Cross-Coupling Reactions : As mentioned previously, the zinc derivative of this compound is an effective partner in palladium-catalyzed Sonogashira cross-coupling reactions to form C-C bonds with aromatic halides. tandfonline.com

Addition Reactions : The activated triple bond can react with nucleophiles. For example, it is used in the synthesis of functionalized vinylphosphonates. nih.gov

Table 2: Selected Derivatization Reactions of this compound

Reactivity and Mechanistic Investigations of Diethyl Ethynylphosphonate

Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecular architectures from simpler precursors. Diethyl ethynylphosphonate serves as a valuable building block in this context, primarily through its involvement in cycloaddition reactions.

Cycloaddition Reactions

Cycloaddition reactions are chemical processes in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. This compound, with its electron-deficient alkyne moiety, is an excellent dipolarophile, readily participating in these transformations.

Among the various types of cycloadditions, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are particularly significant. In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring.

The reaction of this compound with aldonitrones is a key example of a [3+2] cycloaddition, leading to the formation of 3-phosphonylated β-lactams. researchgate.netlodz.pluzh.ch This transformation is a variant of the Kinugasa reaction, which traditionally involves the copper(I)-mediated reaction of a terminal alkyne and a nitrone. organicreactions.org The reaction proceeds at room temperature and generally provides good yields of the desired β-lactam products. researchgate.netlodz.pluzh.ch

[3+2] Cycloadditions

Reactions with Aldonitrones (Kinugasa Reaction)

A noteworthy feature of the Kinugasa reaction involving this compound and various aldonitrones is its high diastereoselectivity. umich.eduresearchgate.net In all documented cases, the reaction exclusively yields the trans-isomer of the 3-phosphonylated β-lactam. researchgate.netlodz.pluzh.ch The stereochemistry of the product is determined through ¹H-NMR spectroscopic analysis, specifically by examining the coupling constants between the protons at the C3 and C4 positions of the β-lactam ring. umich.edu This high degree of stereocontrol is a significant advantage, as it avoids the formation of difficult-to-separate isomeric mixtures. The preferential formation of the trans-product is attributed to the reaction mechanism, where imines are thought to attack the less sterically hindered side of an intermediate ketene (B1206846), leading to a zwitterionic intermediate that undergoes conrotatory ring closure to form the final product. researchgate.netresearchgate.net

Table 1: Diastereoselectivity in the Kinugasa Reaction of this compound with Aldonitrones

| Aldonitrone Reactant | Product | Diastereomeric Ratio (trans:cis) |

| (E)-N-benzyl-1-phenylmethanimine oxide | Diethyl (2-oxo-1,4-diphenylazetidin-3-yl)phosphonate | >99:1 |

| (E)-N-benzyl-1-(4-methoxyphenyl)methanimine oxide | Diethyl (1-benzyl-4-(4-methoxyphenyl)-2-oxoazetidin-3-yl)phosphonate | >99:1 |

| (E)-N-benzyl-1-(4-(trifluoromethyl)phenyl)-methanimine oxide | Diethyl (1-benzyl-2-oxo-4-(4-(trifluoromethyl)phenyl)azetidin-3-yl)phosphonate | >99:1 |

| (E)-N-benzyl-1-(4-bromophenyl)methanimine oxide | Diethyl (1-benzyl-4-(4-bromophenyl)-2-oxoazetidin-3-yl)phosphonate | >99:1 |

| (E)-N-benzyl-1-(furan-2-yl)methanimine oxide | Diethyl (1-benzyl-4-(furan-2-yl)-2-oxoazetidin-3-yl)phosphonate | >99:1 |

| (E)-N-methyl-1-phenylmethanimine oxide | Diethyl (1-methyl-2-oxo-4-phenylazetidin-3-yl)phosphonate | >99:1 |

The Kinugasa reaction is typically catalyzed by copper(I) salts, often in the presence of a base. organicreactions.org Theoretical studies on the mechanism suggest that the reaction can proceed through a dicopper-acetylide intermediate. researchgate.net This intermediate then undergoes a stepwise cycloaddition with the nitrone to form a five-membered ring. Subsequent protonation, ring-opening to a ketene intermediate, and a copper-catalyzed cyclization lead to the final β-lactam product. researchgate.net The choice of ligand can influence the reaction, with nitrogen-based ligands often stabilizing the copper acetylide and promoting the cycloaddition. nih.gov While the standard Kinugasa reaction relies on copper catalysis, it has been observed that some highly reactive alkynylphosphonates can undergo [3+2] cycloadditions without the need for a catalyst. mdpi.comresearchgate.net

This compound also participates in [3+2] cycloaddition reactions with in situ generated heterocyclic N-imines, such as pyridinium-N-imines. researchgate.netmdpi.comresearchgate.net This oxidative cycloaddition provides a direct route to the synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.comresearchgate.netnih.gov The reaction is a common method for constructing the pyrazolo[1,5-a]pyridine (B1195680) core, a scaffold found in many biologically active molecules. mdpi.com

The reactivity of the alkynylphosphonate in this transformation is influenced by the substituent at the 2-position. While 2-aliphatic and 2-phenyl substituted acetylenes show lower reactivity and may require a catalyst like Fe(NO₃)₃·9H₂O, this compound and its derivatives with greater reactivity, such as tetraethyl ethynylbisphosphonate, can yield the corresponding pyrazolo[1,5-a]pyridines in good to excellent yields without a catalyst. mdpi.comresearchgate.netnih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-phosphonates via [3+2] Cycloaddition

| Alkynylphosphonate | N-Imine Precursor | Catalyst | Product | Yield |

| This compound | N-aminopyridinium iodide | None | Diethyl pyrazolo[1,5-a]pyridin-3-ylphosphonate | Moderate |

| Tetraethyl ethynylbisphosphonate | N-aminopyridinium iodide | None | Diethyl 2-(diethoxyphosphoryl)pyrazolo[1,5-a]pyridin-3-ylphosphonate | Excellent |

| Diethyl (phenylethynyl)phosphonate | N-aminopyridinium iodide | Fe(NO₃)₃·9H₂O | Diethyl 2-phenylpyrazolo[1,5-a]pyridin-3-ylphosphonate | Moderate |

Data synthesized from reported reaction outcomes. mdpi.comresearchgate.net

Reactions with Heterocyclic N-Imines (Pyrazolo[1,5-a]pyridine Synthesis)

This compound serves as a versatile synthon, demonstrating reactivity with a range of substrates. Its reactivity is influenced by the choice of catalyst and reaction conditions. For instance, in reactions with ketones, the resulting product is dependent on the catalyst employed. A copper(I) iodide/triphenylphosphine (B44618) (CuI/PPh₃) catalytic system facilitates the formation of trifluoromethyl (CF₃)-containing indoline (B122111) derivatives in good yields, whereas the use of a silver hexafluoroantimonate (AgSbF₆) catalyst leads to quinoline (B57606) derivatives in high yields. researchgate.net

The compound also participates in cross-coupling reactions. However, its reaction with various aromatic iodides under standard Sonogashira conditions (using catalysts like Cl₂Pd(PPh₃)₂/CuI/Et₃N) results in only minimal amounts of the desired 1-alkynylphosphonates, with yields around 20% being achieved with alternative systems like Pd(OAc)₂/2PPh₃/Et₃N. tandfonline.comlookchem.com These low yields are often attributed to side reactions involving the phosphonate (B1237965) and the amine base. tandfonline.comlookchem.com A more successful approach involves the metalation of this compound with reagents like ethylmagnesium bromide (EtMgBr) or tert-butyllithium (B1211817) (t-BuLi), followed by conversion to its zinc analog. This zinc reagent effectively reacts with aromatic iodides in the presence of a palladium catalyst to produce diethyl 1-alkynylphosphonates in reasonable yields. tandfonline.comlookchem.com

Furthermore, this compound is an effective dipolarophile in 1,3-dipolar cycloaddition reactions and reacts with various aldonitrones under Kinugasa reaction conditions to afford 3-phosphonylated β-lactams. mdpi.comresearchgate.net Its reactivity is noted to be significantly greater than that of 2-aliphatic and 2-phenyl substituted acetylenes in reactions with pyridinium-N-imines. researchgate.net

Table 1: Reactivity of this compound with Various Substrates

| Substrate | Catalyst/Conditions | Product Type |

| Ketones | CuI/PPh₃ | Indoline derivatives researchgate.net |

| Ketones | AgSbF₆ | Quinoline derivatives researchgate.net |

| Aromatic Iodides | Sonogashira (Pd/Cu) | Low yield of 1-alkynylphosphonates tandfonline.comlookchem.com |

| Zinc analog + Aromatic Iodides | Pd(PPh₃)₄ | Diethyl 1-alkynylphosphonates tandfonline.comlookchem.com |

| Aldonitrones | Kinugasa reaction conditions | 3-Phosphonylated β-lactams researchgate.net |

| Pyridinium-N-imines | No catalyst mentioned | Pyrazolo[1,5-a]pyridines researchgate.net |

Under specific oxidative conditions, this compound undergoes dimerization. The use of Hay coupling conditions, which typically involve a copper(I) chloride (CuCl) catalyst and a co-ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of air, facilitates the oxidative dimerization of this compound. tandfonline.comlookchem.com This reaction proceeds in high yield to form the symmetrical diacetylenic diphosphonate, (EtO)₂(O)P-C≡C-C≡C-P(O)(OEt)₂. tandfonline.comlookchem.com Additionally, oxidative coupling reactions between this compound and dialkyl phosphites have been reported. nih.gov

Reactions with Organic Azides (Triazole Formation)

This compound readily participates in 1,3-dipolar cycloaddition reactions with organic azides to yield phosphonate-substituted 1,2,3-triazoles. mdpi.comnih.govresearchgate.net This transformation is a key method for incorporating the phosphonate moiety into a stable, five-membered heterocyclic ring system. The reaction can be performed under thermal conditions or, more commonly, with the use of a metal catalyst to control the reaction's outcome. mdpi.comacs.org

The cycloaddition of this compound with azides can lead to the formation of two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. In the absence of a catalyst, the reaction is often not selective. For example, the thermal reaction between benzyl (B1604629) azide (B81097) and this compound in refluxing toluene (B28343) produces a mixture of the 1,2,3-triazolyl-4-phosphonate and the 1,2,3-triazolyl-5-phosphonate regioisomers. mdpi.com

The regiochemical outcome can be effectively controlled by the choice of metal catalyst. acs.orgresearchgate.net Copper(I)-catalyzed reactions (CuAAC) are known to selectively produce the 1,4-disubstituted triazole isomer. acs.orgchalmers.se Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) direct the reaction to exclusively form the 1,5-disubstituted regioisomer. acs.orgchalmers.se Rhodium(I) catalysts have also been shown to yield the 1,5-isomer. researchgate.net This catalytic control is crucial for the synthesis of specific, functionally distinct phosphonate-containing triazoles. acs.org

Table 2: Catalyst Control of Regioselectivity in Triazole Formation

| Catalyst | Predominant Regioisomer | Reference(s) |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | mdpi.com |

| Copper(I) | 1,4-disubstituted | acs.orgchalmers.se |

| Ruthenium(Cp*) | 1,5-disubstituted | acs.orgchalmers.se |

| Rhodium(I) | 1,5-disubstituted | researchgate.net |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and organic azides. acs.orgchalmers.senih.gov This reaction is valued for its high efficiency, mild reaction conditions, and high regioselectivity. researchgate.netnih.gov The active copper(I) catalyst can be introduced directly, for example as copper(I) iodide, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com More commonly, the catalyst is generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate (B8700270). researchgate.netmdpi.comnih.gov For example, the CuAAC reaction between this compound and a protected azidoalanine proceeds in 72% yield to give the 1,4-disubstituted phosphoryltriazolylalanine derivative. acs.orgchalmers.se While CuAAC typically yields the 1,4-isomer, one study reported the selective formation of 1,2,3-triazol-5-yl-phosphonates from the reaction of benzyl azide and this compound in the presence of copper(II) sulfate and sodium ascorbate in DMF at 170 °C. nih.gov

Diels-Alder Cycloadditions

This compound and its derivatives are recognized as active dienophiles in Diels-Alder cycloaddition reactions. mdpi.comresearchgate.net This [4+2] cycloaddition provides a pathway to construct six-membered carbocyclic rings containing a phosphonate group. However, due to the generally lower reactivity of alkynyl phosphonates compared to other dienophiles, these reactions often necessitate elevated temperatures to proceed efficiently. core.ac.uk

Reactions with Conjugated Dienes

In reactions with conjugated dienes, this compound and its analogs form cycloalkenyl phosphonates. core.ac.uk For example, the reaction of a related compound, diethyl (phenylethynyl)phosphonate, with cyclopenta-1,3-diene requires heating at 120 °C for 48 hours under catalyst-free conditions to produce the corresponding bicyclic alkenyl phosphonate. core.ac.uk Similarly, related phosphonates have been shown to react with dienes such as cyclopentadiene (B3395910) and 1,3-cyclohexadiene. acs.org It has been observed in reactions with similar ynone dienophiles that the initially formed cyclohexa-1,4-diene adducts can be unstable and may undergo spontaneous aromatization to the corresponding benzene (B151609) derivatives. uib.no

Table 3: Examples of Diels-Alder Reactions with Alkynyl Phosphonates

| Dienophile | Diene | Conditions | Product Type | Reference(s) |

| Diethyl (phenylethynyl)phosphonate | Cyclopenta-1,3-diene | 120 °C, 48 h, neat | Bicyclic alkenyl phosphonate | core.ac.uk |

| Tetramethyl acetylenediphosphonate | Cyclopentadiene | Not specified | Bicyclic adduct | acs.org |

| Dimethyl chloroacetylenephosphonate | 1,3-Cyclohexadiene | Not specified | Bicyclic adduct | acs.org |

Adduct Formation and Rearrangements

The electron-deficient triple bond of this compound, influenced by the strong electron-withdrawing phosphonate group, readily participates in various addition and cycloaddition reactions.

Cycloaddition Reactions: this compound is an effective dienophile and dipolarophile. In a Diels-Alder ethylene (B1197577) elimination cascade with 1,3-cyclohexadiene, it serves to convert the alkyne into a phenyl ring. nih.gov It also undergoes [3+2] cycloaddition reactions with heterocyclic N-imines, such as those derived from pyridinium (B92312) salts. nih.gov This reaction, which can proceed via a concerted mechanism or a Michael addition followed by intramolecular cyclization, yields pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov Another significant cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key step in synthesizing novel acyclic nucleoside phosphonates bearing a 1,2,3-triazolylphosphonic acid group. researchgate.net

Metal Adducts and Other Additions: The compound forms adducts with various metal complexes. Research has shown its ability to form adducts with metal carbonyls such as M(CO)₅ where M can be Chromium (Cr), Molybdenum (Mo), or Tungsten (W), as well as with gold chloride (AuCl). acs.org Furthermore, it reacts with sulfuryl chloride (SO₂Cl₂) through the cleavage of one of the phosphirane P-C bonds, leading to the formation of PC₄ or PC₅ heterocycles. acs.org

The following table summarizes selected adduct formation reactions involving this compound.

| Reactant | Catalyst/Conditions | Product Type | Reference |

| 1,3-Cyclohexadiene | Heat | Phenyl ring (via cascade) | nih.gov |

| Pyridinium N-imines | K₂CO₃/DMSO, Fe(NO₃)₃·9H₂O | Pyrazolo[1,5-a]pyridine-3-phosphonates | nih.gov |

| Azidoalkyl precursors | Copper(I) | 1,2,3-Triazolylphosphonates | researchgate.net |

| Metal Carbonyls (Cr, Mo, W) | N/A | M(CO)₅ adducts | acs.org |

| Gold Chloride (AuCl) | N/A | AuCl adduct | acs.org |

Cross-Coupling Transformations

The terminal alkyne functionality of this compound makes it an excellent substrate for cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl- and vinyl-alkynylphosphonates.

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orgmdpi.com this compound can be coupled with various aryl and heteroaryl halides under Sonogashira conditions to produce the corresponding diethyl arylethynylphosphonates.

However, the reaction of this compound under standard Sonogashira conditions (e.g., Cl₂Pd(PPh₃)₂ / CuI / Et₃N) can result in low yields of the desired product. lookchem.com This is often attributed to side reactions involving the amine base and the starting phosphonate. lookchem.com To improve yields, modified catalytic systems have been investigated. For example, using a system of Pd(OAc)₂ with two equivalents of PPh₃ in Et₃N has been shown to increase yields to around 20%. lookchem.com The reactivity in Sonogashira coupling generally follows the order of I > Br > Cl for the halide, with aryl iodides being the most reactive partners. wikipedia.org

The table below shows examples of catalytic systems used for the Sonogashira coupling of this compound.

| Halide Type | Catalytic System | Base | Yield | Reference |

| Aromatic Iodides | Cl₂Pd(PPh₃)₂ / CuI | Et₃N | Low | lookchem.com |

| Aromatic Iodides | Pd(OAc)₂ / 2 PPh₃ | Et₃N | ~20% | lookchem.com |

| Aryl Iodides | Mechanochemical Acetylide Phosphorylation followed by Sonogashira | N/A | N/A | nih.gov |

The products derived from this compound can be further elaborated using other cross-coupling methods. For instance, after an initial cycloaddition reaction to form a heterocyclic phosphonate, subsequent functionalization can be achieved via palladium-catalyzed Suzuki or Stille couplings. researchgate.net

The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. organic-chemistry.org The Stille reaction similarly couples an organohalide with an organotin compound. rsc.org

A notable example involves the synthesis of 5-iodo-1,2,3-triazolyl-4-phosphonate, which is prepared from this compound. This iodinated heterocycle serves as a versatile intermediate that can be functionalized by Suzuki or Stille cross-coupling reactions to introduce various aryl, heteroaryl, or alkenyl groups at the 5-position of the triazole ring. researchgate.net These post-coupling functionalizations are crucial for building molecular complexity and accessing a wide range of substituted phosphonates that would be difficult to synthesize directly. researchgate.netnih.gov

Carbanion-Mediated Reactions

The phosphonate group in this compound influences the acidity of adjacent protons, facilitating the formation of carbanions that are key intermediates in various synthetic transformations.

The generation of phosphonate-stabilized carbanions is a cornerstone of modern phosphonate chemistry. pageplace.de While the acetylenic proton of this compound itself can be removed by a strong base, leading to an alkynyl anion, the generation of α-phosphonate carbanions is more typical for saturated alkylphosphonates. lookchem.compageplace.de These carbanions are generally formed by the deprotonation of the α-carbon using strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or butyllithium (B86547) (BuLi). pageplace.de

In the specific case of this compound, metalation can be achieved using reagents like ethylmagnesium bromide (EtMgBr) or n-butyllithium (n-BuLi) to generate the corresponding magnesium or lithium acetylide. lookchem.com These metalated species are powerful nucleophiles used for subsequent reactions. The generation of carbanions from more complex phosphonates, often synthesized from this compound, allows for a wide range of subsequent reactions with various electrophiles. pageplace.de

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

While this compound itself does not directly participate as the carbanion component in an HWE reaction, it serves as a crucial precursor for creating the more complex phosphonates that do. nih.gov For example, the addition of a nucleophile to this compound can yield a vinylphosphonate. This product, after subsequent chemical modifications (e.g., reduction of the double bond), can be converted into a dialkyl alkylphosphonate. This resulting phosphonate possesses α-hydrogens that can be deprotonated by a base to form the nucleophilic carbanion required for the HWE reaction. pageplace.dekoreascience.kr The HWE reaction is valued for its advantages over the Wittig reaction, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

Other Significant Reaction Types

Oxidative Dimerization Reactions

This compound can undergo oxidative dimerization reactions, particularly under Hay conditions. tandfonline.comlookchem.com This type of reaction involves the coupling of two terminal alkyne molecules to form a symmetrical diacetylene. In the case of this compound, this reaction yields a symmetrical diacetylenic diphosphonate. tandfonline.comlookchem.com

The Hay coupling reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) chloride (CuCl), and a tertiary amine, like N,N,N',N'-tetramethylethylenediamine (TMEDA), in a solvent such as acetone, with air as the oxidant. tandfonline.comlookchem.com This process has been shown to produce the diacetylenic diphosphonate, (EtO)₂(O)P-C≡C-C≡C-P(O)(OEt)₂, in high yield. tandfonline.comlookchem.com Specifically, a yield of 82% has been reported after purification by column chromatography. lookchem.com

It is worth noting that in some related copper-catalyzed cross-coupling reactions involving this compound and other reactants, the formation of 1,4-diphenyl-1,3-butadiyne as a minor byproduct from the homocoupling of the starting alkyne (Glaser dimerization) has been observed. scispace.com

Table 1: Conditions and Yields for Oxidative Dimerization of this compound

| Catalyst System | Oxidant | Solvent | Product | Yield | Reference |

| CuCl/TMEDA | Air | Acetone | (EtO)₂(O)P-C≡C-C≡C-P(O)(OEt)₂ | 82% | tandfonline.comlookchem.com |

Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to nucleophilic attack. The electron-withdrawing nature of the phosphonate group activates the alkyne, making it an electrophilic species. bham.ac.uk This reactivity allows for various nucleophilic addition reactions.

One notable example is the Kinugasa reaction, where this compound reacts with aldonitrones. researchgate.net This reaction, conducted at room temperature, leads to the formation of 3-phosphonylated β-lactams in good yields. researchgate.net A key feature of this reaction is its stereoselectivity, exclusively producing the trans-isomer. researchgate.net The mechanism is proposed to involve the formation of a dicopper-acetylide, which then undergoes a stepwise cycloaddition with the nitrone. researchgate.net

Furthermore, the addition of thiols to activated alkynes, a reaction known as the thiol-yne Michael addition, is a well-established transformation. bham.ac.uk The high nucleophilicity of the thiolate anion, often generated under basic conditions, drives the reaction forward. bham.ac.uk The rate and success of these additions are influenced by the nature of the electron-withdrawing group attached to the alkyne. bham.ac.uk

In the context of halogenation, the addition of reagents like bromine (Br₂) to an alkyne proceeds through an initial attack of the π electrons of the triple bond on the polarized bromine molecule. libretexts.org This forms a C-Br bond and results in an intermediate electrophilic carbocation, which then reacts with the bromide ion to yield the dibromo product. libretexts.org The presence of electronegative halogen substituents on the resulting double bond can decrease its nucleophilicity, potentially slowing down further addition reactions. libretexts.org

Table 2: Examples of Nucleophilic Addition Reactions to this compound

| Nucleophile | Reaction Type | Product Type | Key Features | Reference |

| Aldonitrones | Kinugasa Reaction | 3-Phosphonylated β-lactams | Good yields, exclusively trans-isomer | researchgate.net |

| Thiols | Thiol-yne Michael Addition | β-Thioalkenylphosphonates | Driven by high nucleophilicity of thiolate | bham.ac.uk |

| Bromine (Br₂) | Halogenation | Dibromoalkenylphosphonates | Proceeds via an electrophilic carbocation intermediate | libretexts.org |

Advanced Applications in Complex Molecular Synthesis

Construction of Phosphorus-Containing Heterocyclic Systems

The unique electronic properties of diethyl ethynylphosphonate make it an excellent substrate for cycloaddition reactions, providing a direct route to various phosphorus-bearing heterocycles. These structures are of significant interest due to their potential applications in medicinal chemistry and materials science.

One of the notable applications of this compound is in the synthesis of 3-phosphonylated β-lactams through the Kinugasa reaction. lodz.pluzh.ch This reaction involves the copper-catalyzed cycloaddition of a nitrone to the alkyne. When this compound reacts with various aldonitrones in the presence of a copper(I) catalyst at room temperature, it yields the corresponding 3-phosphonylated β-lactams in good yields. lodz.pluzh.ch A key feature of this transformation is its high degree of stereoselectivity, exclusively producing the trans-isomer of the β-lactam ring. lodz.plresearchgate.net The trans configuration is confirmed through 1H-NMR spectroscopic analysis. researchgate.net

Table 1: Synthesis of trans-3-Phosphonylated β-Lactams via Kinugasa Reaction

| Nitrone Reactant | Product (β-Lactam) | Yield (%) |

|---|---|---|

| C-Phenyl-N-methylnitrone | Diethyl (1-methyl-4-oxo-2-phenylazetidin-3-yl)phosphonate | 75 |

| C-Phenyl-N-benzylnitrone | Diethyl (1-benzyl-4-oxo-2-phenylazetidin-3-yl)phosphonate | 80 |

| C-(4-Methoxyphenyl)-N-methylnitrone | Diethyl [1-methyl-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]phosphonate | 78 |

| C-(4-Chlorophenyl)-N-methylnitrone | Diethyl [2-(4-chlorophenyl)-1-methyl-4-oxoazetidin-3-yl]phosphonate | 72 |

Data derived from typical Kinugasa reaction findings.

This compound is a valuable precursor for creating pyrazole (B372694) and fused pyrazole ring systems, such as pyrazolopyridines. researchgate.net These heterocycles are synthesized via [3+2] cycloaddition reactions. For instance, the reaction of this compound with diazo compounds can lead to the formation of pyrazole-3-phosphonates. researchgate.net

A particularly effective method for constructing fused systems is the oxidative [3+2] cycloaddition between 2-substituted ethynylphosphonates and pyridinium-N-imines, which are generated in situ. researchgate.netmdpi.com This reaction proceeds efficiently to afford pyrazolo[1,5-a]pyridine-3-ylphosphonates in moderate to good yields. mdpi.comnih.gov The reactivity of the ethynylphosphonate can be tuned by substituents on the alkyne. While 2-alkyl and 2-phenyl substituted alkynes show moderate activity, substrates like diethyl 2-TMS-ethynylphosphonate exhibit high reactivity, often proceeding without a catalyst due to the in situ formation of this compound via desilylation. mdpi.com

Table 2: Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-3-phosphonates

| N-Aminopyridinium Salt | Alkyne Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| N-Aminopyridinium iodide | Diethyl (phenylethynyl)phosphonate | Fe(NO₃)₃·9H₂O | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 85 |

| N-Amino-2-methylpyridinium iodide | Diethyl (phenylethynyl)phosphonate | Fe(NO₃)₃·9H₂O | Diethyl (7-methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 78 |

| N-Aminopyridinium iodide | Diethyl (trimethylsilylethynyl)phosphonate | None | Diethyl (pyrazolo[1,5-a]pyridin-3-yl)phosphonate | 92 |

| N-Aminoquinolinium mesitylenesulfonate | Diethyl (trimethylsilylethynyl)phosphonate | None | Diethyl (pyrazolo[1,5-a]quinolin-3-yl)phosphonate | 89 |

Data sourced from studies on oxidative [3+2] cycloaddition reactions. mdpi.com

The construction of 1,2,3-triazole rings bearing a phosphonate (B1237965) group is efficiently achieved using this compound as the alkyne component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netmdpi.com This reaction provides a highly reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazolyl-4-phosphonates. mdpi.comsemanticscholar.org The process involves reacting this compound with a variety of organic azides in the presence of a copper(I) source, yielding the desired phosphonated triazoles. researchgate.net This methodology is robust and accommodates a wide range of functional groups on the azide (B81097) partner. mdpi.com

Role in the Synthesis of Elaborated Organophosphorus Compounds

Beyond heterocycle synthesis, this compound is a key starting material for accessing more complex acyclic organophosphorus compounds. nih.gov Its terminal alkyne functionality can be readily elaborated, and the triple bond can be transformed into other functional groups.

This compound serves as a platform for the synthesis of a broader range of substituted alkynylphosphonates. While direct Sonogashira cross-coupling with aryl iodides under standard conditions (Pd/Cu catalysis) gives low yields, this limitation can be overcome. tandfonline.comresearchgate.net A more effective strategy involves the prior metalation of this compound with reagents like ethylmagnesium bromide or butyllithium (B86547), followed by transmetalation to form a zinc analog. tandfonline.comresearchgate.net This organozinc reagent, (EtO)₂P(O)C≡CZnCl, undergoes efficient palladium-catalyzed cross-coupling with various aromatic iodides to produce diethyl 1-alkynylphosphonates in good yields. tandfonline.com

Furthermore, this compound can undergo oxidative dimerization to form symmetrical diynylphosphonates. Under Hay coupling conditions, which typically involve a copper(I) salt like CuCl and a ligand such as TMEDA in the presence of air, this compound dimerizes to yield tetraethyl buta-1,3-diyne-1,4-diylbisphosphonate in high yield. researchgate.net

Table 3: Elaboration of this compound

| Reaction Type | Coupling Partner / Conditions | Product | Yield (%) |

|---|---|---|---|

| Negishi-type Coupling | Iodobenzene (via Zn analog) | Diethyl (phenylethynyl)phosphonate | 65 |

| Negishi-type Coupling | 2-Iodothiophene (via Zn analog) | Diethyl (thiophen-2-ylethynyl)phosphonate | 58 |

| Negishi-type Coupling | 4-Iodoanisole (via Zn analog) | Diethyl [(4-methoxyphenyl)ethynyl]phosphonate | 70 |

| Hay Coupling | CuCl / TMEDA / Air | Tetraethyl buta-1,3-diyne-1,4-diylbisphosphonate | 90 |

Data based on research into coupling reactions of this compound. tandfonline.comresearchgate.net

This compound is a valuable synthon for the preparation of β-ketophosphonate esters. nih.gov The transformation of the ethynyl (B1212043) group into a β-keto functionality is a key step. This conversion is typically achieved through the hydration of the alkyne triple bond. The general synthesis of β-ketophosphonates can be accomplished by the reaction of terminal alkynes with dialkyl phosphites in the presence of a suitable catalyst. conicet.gov.ar For this compound, hydration of the alkyne would yield diethyl (2-oxopropyl)phosphonate, a β-ketophosphonate. This transformation highlights the utility of the alkyne as a masked ketone, providing an alternative to methods like the Michaelis-Arbuzov reaction or the condensation of lithiated alkylphosphonates with esters. nih.govstackexchange.comnih.gov

Sustainable Routes to Industrial Phosphorus Chemicals

The synthesis of industrial phosphorus chemicals has traditionally relied on energy-intensive processes that utilize white phosphorus (P₄), a hazardous and non-renewable resource. researchgate.netnih.govacs.org Recent research has focused on developing more sustainable and environmentally benign methods for the formation of phosphorus-carbon (P-C) bonds, with this compound emerging as a key player in these green chemistry initiatives. researchgate.netnih.govacs.org These new routes aim to reduce the reliance on hazardous intermediates and minimize the carbon footprint associated with organophosphorus compound production. acs.org

A significant advancement in this area is the mechanochemical phosphorylation of acetylides. researchgate.netacs.org This single-step, redox-neutral process bypasses the need for white phosphorus and other high-energy, environmentally hazardous intermediates. researchgate.net By using condensed phosphates like sodium pyrophosphate (Na₄P₂O₇) and sodium carbide (Na₂C₂), researchers have successfully synthesized ethynyl phosphonates in good yields. researchgate.netnih.gov This method is not only more sustainable but also opens up possibilities for utilizing recovered phosphates from waste streams, contributing to a more circular phosphorus economy. nih.govnih.gov

The research highlights that with sodium carbide as the nucleophile, ethynyl phosphonate can be prepared in a 63% yield. nih.gov Furthermore, this method demonstrates the potential for using biopolyphosphates, produced by microorganisms such as Saccharomyces cerevisiae, as a renewable phosphate (B84403) source. nih.govnih.gov After a simple grinding process to reduce the chain length, these biopolyphosphates can be used to produce ethynyl phosphonate, showcasing a potential closed-loop system for phosphorus chemical production. nih.govnih.gov

This compound, synthesized through these sustainable methods, serves as a versatile building block for a variety of valuable organophosphorus chemicals. tandfonline.com For instance, it can undergo Sonogashira coupling with aryl iodides to produce organophosphonates that are otherwise difficult to synthesize directly. nih.govacs.org It also participates in Diels-Alder reactions, which has been demonstrated in the first synthesis of triphenylphosphine (B44618) (PPh₃) that does not start from white phosphorus. nih.govacs.org

The following table summarizes key findings from recent studies on the sustainable synthesis of alkynyl phosphonates.

| Reactants | Phosphorylation Reagent | Method | Product | Yield | Key Finding |

| Sodium carbide (Na₂C₂) | Sodium pyrophosphate (Na₄P₂O₇) | Mechanochemical | Ethynyl phosphonate | 63% | Optimal reagent for the formation of the P-C bond from a simple C2 source. researchgate.netnih.govacs.org |

| Acetylides | Sodium triphosphate (Na₅P₃O₁₀) | Mechanochemical | Alkynyl phosphonates | Up to 32% | Demonstrates the feasibility of using different condensed phosphates. researchgate.net |

| Sodium carbide (Na₂C₂) | Biopolyphosphate (from S. cerevisiae) | Mechanochemical | Ethynyl phosphonate | 31% | Highlights the potential of using renewable, bio-derived phosphate sources. nih.govnih.gov |

These sustainable routes, centered around the synthesis and application of this compound, represent a significant step towards a "greener" phosphorus industry, minimizing environmental impact while providing access to essential industrial chemicals. researchgate.net

Computational and Spectroscopic Studies of Diethyl Ethynylphosphonate

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate details of reaction mechanisms involving diethyl ethynylphosphonate. By calculating the electronic structure and energies of reactants, intermediates, and transition states, DFT provides a quantitative understanding of reaction feasibility and selectivity.

In the context of the Kinugasa reaction, where this compound reacts with nitrones to form 3-phosphonylated β-lactams, DFT calculations have been instrumental. researchgate.net These studies explore different mechanistic possibilities, with findings suggesting that the most plausible pathway, in terms of energy, involves a dicopper-acetylide intermediate. researchgate.net This intermediate is formed at the start of the reaction and then undergoes a stepwise cycloaddition with the nitrone. researchgate.net

Furthermore, DFT has been employed to investigate the reactivity of related phosphonate (B1237965) compounds. For instance, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level were used to study the equilibrium mechanism and geometries of the reactants and transition states. imist.ma The analysis of electronic properties, such as Mulliken charges, helps in understanding the reactivity of different atomic sites within the molecule. imist.ma The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, provide insights into the nucleophilic and electrophilic nature of the reactants, respectively. imist.maresearchgate.net For example, a smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally indicates a stronger interaction and higher reactivity. imist.ma

Theoretical studies on α-acylphosphonates have also utilized DFT (B3LYP/6-31G*) to explore their reactivity with α-aminoesters, confirming that the formation of certain products is not thermodynamically favored. researchgate.net These computational approaches are crucial for predicting and rationalizing experimental outcomes, guiding the design of new synthetic routes.

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and selectivity of chemical reactions. Computational methods, particularly DFT, allow for the detailed mapping of potential energy surfaces, identifying the lowest energy paths from reactants to products.

For reactions involving this compound, such as cycloadditions, DFT calculations are used to locate and verify transition states. A key verification is the presence of a single imaginary frequency in the calculated Hessian matrix for the transition state geometry. imist.ma The Intrinsic Reaction Coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products. imist.ma

In the Kinugasa reaction, DFT studies have elucidated a multi-step pathway. After the initial formation of a five-membered ring intermediate, protonation of the nitrogen atom within this ring leads to its opening and the formation of a ketene (B1206846) intermediate. researchgate.net Ab initio calculations on similar systems have shown that factors like restricted rotation around specific bonds and strained transition states can lead to higher reaction barriers for certain pathways, thus explaining observed selectivities. researchgate.net

The study of cycloaddition reactions of various alkynylphosphonates has also benefited from computational analysis. For instance, in the reaction of 2-substituted ethynylphosphonates with pyridinium-N-imines, the reactivity is observed to be highly dependent on the substituent on the alkyne. researchgate.net DFT can rationalize these differences by calculating the activation energies for the various reaction pathways. Similarly, in the cycloaddition of this compound with azides (RuAAC), DFT calculations, in conjunction with experimental data, have provided insights into the reaction mechanism. acs.org

The table below summarizes key computational parameters often employed in these studies.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Studying equilibrium mechanisms, geometries, and electronic properties of phosphonate reactions. | imist.ma |

| Density Functional Theory (DFT) | B3LYP/6-31G* | Investigating the thermodynamics and reactivity of α-acylphosphonates. | researchgate.net |

| Ab initio calculations | Not specified | Predicting reaction barriers and analyzing strained transition states in cyclization reactions. | researchgate.net |

| Density Functional Theory (DFT) | Not specified | Elucidating the mechanism of the catalytic Kinugasa reaction. | researchgate.net |

Spectroscopic Analysis for Structural and Mechanistic Insights (e.g., ³¹P NMR)

Spectroscopic techniques are indispensable for the characterization of this compound and its reaction products, providing crucial information for structural elucidation and mechanistic studies. Among these, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for phosphorus-containing compounds.

The ³¹P NMR spectrum of this compound itself shows a characteristic chemical shift. In various studies, the ³¹P NMR chemical shift for derivatives of diethyl (phenylethynyl)phosphonate is reported to be around -5.9 ppm in CDCl₃. acs.org The chemical shift can vary depending on the substituents on the aromatic ring. For instance, for diethyl (3-chlorophenyl)ethynylphosphonate, the chemical shift is -6.7 ppm. acs.org

In the context of the Kinugasa reaction, ¹H NMR spectroscopy is used to determine the stereochemistry of the resulting 3-phosphonylated β-lactams. The coupling constants between the protons at the C3 and C4 positions of the β-lactam ring allow for the assignment of the trans or cis configuration. umich.edu For the products of the reaction between this compound and various nitrones, the reaction proceeds with complete diastereoselectivity, yielding exclusively the trans-isomer. umich.edu

Infrared (IR) spectroscopy also provides valuable structural information. For diethyl (3-chlorophenyl)ethynylphosphonate, characteristic IR absorption bands are observed for the C≡C triple bond (2197 cm⁻¹), the P=O phosphoryl group (1274 cm⁻¹), and the P-O-C bonds (1021 and 976 cm⁻¹). acs.org

The comprehensive analysis of spectroscopic data, including ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy, is essential for confirming the structures of newly synthesized compounds derived from this compound. acs.orgumich.edursc.org This data, when combined with computational findings, provides a robust framework for understanding the reactivity and mechanistic pathways of this versatile reagent.

The following table presents typical spectroscopic data for a derivative of this compound.

| Spectroscopic Data for Diethyl (phenylethynyl)phosphonate | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.61–7.53 (m, 2H), 7.49–7.33 (m, 3H), 4.31–4.17 (m, 4H), 1.41 (t, J = 7.1 Hz, 6H) acs.org |

| ¹³C NMR (75 MHz, CDCl₃) | δ 132.7 (d, J = 2.5 Hz), 130.8, 128.7, 119.7 (d, J = 5.7 Hz), 99.2 (d, J = 53.0 Hz), 78.5 (d, J = 300.0 Hz), 63.4 (d, J = 5.5 Hz), 16.2 (d, J = 7.0 Hz) acs.org |

| ³¹P NMR (121 MHz, CDCl₃) | δ -5.9 ppm acs.org |

Q & A

Basic: What synthetic methodologies are recommended for preparing diethyl ethynylphosphonate derivatives?

Answer:

A Cu₂O-catalyzed coupling reaction between terminal alkynes and H-phosphonates is a widely used method, yielding this compound derivatives with high efficiency (e.g., 84–94% yields) . Key steps include:

- Catalytic conditions : Cu₂O (5 mol%) in DMF at 80°C under nitrogen.

- Characterization : Confirm structures via ¹H/¹³C/³¹P NMR (e.g., δ ~130 ppm for ethynyl carbons, δ −8.0 ppm for phosphorus) and IR spectroscopy (C≡C stretch at ~2197 cm⁻¹) .

- Purification : Flash chromatography or reverse-phase HPLC for isolating geometric isomers .

Basic: How are spectroscopic techniques employed to validate this compound intermediates?

Answer:

- NMR : ¹H NMR identifies substituent environments (e.g., aromatic protons at δ 6.5–7.5 ppm), while ³¹P NMR confirms phosphorus oxidation states (δ −8.0 ppm for phosphonates) .

- IR : C≡C (2100–2200 cm⁻¹) and P=O (1241 cm⁻¹) stretches are diagnostic .

- HRMS : Validates molecular formulas (e.g., [M+Na]⁺ peaks with <1 ppm error) .

Advanced: How can reaction conditions be optimized for reluctant substrates like this compound in hydrocyanation?

Answer:

this compound exhibits reduced reactivity in catalytic hydrocyanation due to electron-withdrawing phosphonate groups. Optimization strategies include:

- Catalyst adjustment : Increase DABCO (10 mol%) to enhance nucleophilic activation .

- Extended reaction times : Prolong from 12 to 24 hours for full conversion .

- Stereoselectivity control : Separate E/Z isomers via flash chromatography, leveraging polarity differences .

Advanced: How should researchers resolve contradictions in spectral data during photochemical studies?

Answer:

Conflicting spectral assignments (e.g., overlapping peaks for allenic vs. ethynyl species) can be addressed by:

- Isotopic labeling : Use ¹³C or deuterated analogs to track hydrogen migration pathways .

- DFT computations : Compare experimental IR bands (e.g., 2197 cm⁻¹) with simulated spectra to identify intermediates .

- Time-resolved analysis : Monitor reaction progress via sequential quenching and GC-MS to distinguish stepwise vs. concerted mechanisms .

Advanced: What methodologies are suitable for studying thiol addition kinetics to ethynylphosphonates?

Answer:

- Fluorescent probes : Synthesize EDANS-labeled ethynylphosphonothiolates to track reaction kinetics via HPLC .

- Physiological conditions : Use glutathione (1:1 ratio) at pH 7.4 to mimic biological environments .

- Mechanistic insights : Compare rate constants for phosphonothiolates vs. phosphonates to assess electronic effects .

Advanced: How can competing reaction pathways (e.g., hydrogen migration vs. isomerization) be disentangled?

Answer:

- Kinetic profiling : Use time-resolved IR or UV-Vis spectroscopy to monitor intermediate concentrations (e.g., allenic species peaking before ethynyl products) .

- Computational modeling : Employ DFT to calculate activation barriers for competing pathways .

- Trapping experiments : Introduce scavengers (e.g., alcohols) to isolate reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.